BenchChemオンラインストアへようこそ!

[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride

Chemical procurement Salt selection Purity specification

[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride (CAS 1303890-43-8) is the bis-hydrochloride salt of a 2,4-disubstituted pyridine building block that contains a seven-membered azepane ring. Its free base (CAS 950444-83-4) has a molecular formula of C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol.

Molecular Formula C12H21Cl2N3
Molecular Weight 278.22 g/mol
CAS No. 1303890-43-8
Cat. No. B1522897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride
CAS1303890-43-8
Molecular FormulaC12H21Cl2N3
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=CC(=C2)CN.Cl.Cl
InChIInChI=1S/C12H19N3.2ClH/c13-10-11-5-6-14-12(9-11)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,10,13H2;2*1H
InChIKeyQPNCMVYJFHRIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Azepan-1-yl)pyridin-4-yl]methanamine Dihydrochloride CAS 1303890-43-8: Core Chemical Profile and Procurement Identifiers


[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride (CAS 1303890-43-8) is the bis-hydrochloride salt of a 2,4-disubstituted pyridine building block that contains a seven-membered azepane ring [1]. Its free base (CAS 950444-83-4) has a molecular formula of C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol [1]. The dihydrochloride salt (C₁₂H₂₁Cl₂N₃, MW 278.22 g/mol) is the form most commonly procured for research use, typically supplied at ≥98% purity . The compound functions primarily as a synthetic intermediate and scaffold for medicinal chemistry exploration, where the azepane moiety provides distinct conformational and physicochemical properties compared to smaller-ring analogs [2].

Procurement Risk Alert: Why In-Class [2-(Azepan-1-yl)pyridin-4-yl]methanamine Analogs Cannot Be Freely Substituted


Compounds within the 2-(cycloamino)pyridin-4-yl)methanamine family are not interchangeable despite sharing a common core scaffold. The size of the saturated N-heterocycle directly governs key physicochemical parameters such as lipophilicity (cLogP) and topological polar surface area (TPSA), which in turn dictate membrane permeability, metabolic stability, and off-target binding profiles [1]. For instance, the seven-membered azepane ring in [2-(azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride introduces approximately one additional methylene unit compared to the six-membered piperidine analog (CAS 876316-37-9), resulting in a measurable increase in calculated LogP and altered conformational sampling. Patent literature explicitly distinguishes azepane derivatives from piperidine, pyrrolidine, and morpholine variants for their unique biological activity profiles in kinase inhibition and CNS receptor modulation [2]. Substituting the azepane moiety with a smaller or larger ring without experimental validation risks loss of target engagement, altered selectivity, or unexpected pharmacokinetic behavior. The quantitative evidence in Section 3 demonstrates exactly where the azepane analog delivers differentiable properties.

[2-(Azepan-1-yl)pyridin-4-yl]methanamine Dihydrochloride: Head-to-Head and Cross-Study Quantitative Differentiation Data


Salt Form Purity Advantage: Dihydrochloride vs. Free Base for Reproducible Research

The dihydrochloride salt form (CAS 1303890-43-8) is commercially supplied at a purity of 98% , whereas the free base (CAS 950444-83-4) is listed by Sigma-Aldrich at only 85% purity . The 13-percentage-point purity difference is significant for quantitative biological assays, where impurities can confound dose-response measurements. The dihydrochloride salt also offers superior solid-state stability and ease of handling compared to the free base, which is supplied as a liquid or low-melting solid.

Chemical procurement Salt selection Purity specification

Calculated Lipophilicity Shift: Azepane vs. Piperidine Ring Expansion and Its Impact on Membrane Permeability

The seven-membered azepane ring in the target compound increases the calculated partition coefficient (XLogP3) relative to the six-membered piperidine analog. PubChem-computed XLogP3 for the free base of [2-(azepan-1-yl)pyridin-4-yl]methanamine is 1.4 [1], while the piperidine analog (CAS 876316-37-9, C₁₁H₁₇N₃) has a predicted XLogP3 of approximately 1.0 based on fragment-based calculation methods [2]. This ΔLogP of ~0.4 log units corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which may translate to improved passive membrane permeability in cell-based assays.

Physicochemical property comparison Lipophilicity Membrane permeability

Molecular Weight and Hydrogen Bonding Distinction for Pharmacokinetic Tuning

The azepane analog (MW 205.30 g/mol for free base) has a 14.03 g/mol higher molecular weight than the piperidine analog (MW 191.27 g/mol) due to the additional methylene group in the seven-membered ring [1][2]. Both compounds share identical hydrogen bond donor (1) and acceptor (3) counts, meaning the molecular weight increase is the primary physicochemical differentiator. In the context of lead optimization, this incremental increase may shift a compound across critical drug-likeness thresholds (e.g., the commonly cited 500 Da rule-of-five limit) and influence tissue distribution via altered volume of distribution.

Pharmacokinetics Molecular weight Drug-likeness

Patent-Recognized Azepane-Specific Kinase Inhibitory Activity vs. Smaller-Ring Homologs

Patent EP1889836B1 explicitly claims azepan-1-yl substituted pyridine and pyrimidine derivatives as kinase inhibitors with distinct activity profiles [1]. The patent's claims encompass over 458 instances of the azepan-1-yl group as a key substituent, indicating that the seven-membered ring is not merely an obvious extension of piperidine (six-membered) or pyrrolidine (five-membered) but rather provides a specific conformational and electronic environment that yields unique kinase selectivity profiles. While individual IC₅₀ values for the exact target compound are not disclosed in the patent, the breadth of structural claims demonstrates that the azepane moiety was purposefully selected over smaller ring homologs during medicinal chemistry optimization.

Kinase inhibition Patent differentiation Scaffold selectivity

Optimal Procurement and Research Deployment Scenarios for [2-(Azepan-1-yl)pyridin-4-yl]methanamine Dihydrochloride


Medicinal Chemistry SAR: Ring-Size Exploration from Piperidine to Azepane

When a lead series containing a piperidine-pyridine core reaches a potency or permeability plateau, procuring the azepane analog as the dihydrochloride salt enables rapid SAR exploration. The documented ΔXLogP3 of +0.4 log units and ΔMW of +14 g/mol provide a rational basis for expecting improved membrane permeability [1], while the 98% purity ensures dose-response integrity. This scenario is supported by the patent precedent in EP1889836B1, where the azepane moiety was retained through extensive kinase inhibitor optimization .

Salt Form Selection for High-Throughput Screening (HTS) Campaigns

For HTS campaigns requiring solid, weighable compounds that are stable under ambient storage conditions, the dihydrochloride salt (CAS 1303890-43-8) is the preferred form over the free base. The 98% purity specification and solid physical state eliminate the variability associated with the 85%-purity free base liquid, directly improving the accuracy of primary screening hit calls and reducing false positives from impurities [1].

Building Block for CNS-Targeted Compound Libraries

The azepane-pyridine scaffold has been claimed in patents for CNS-active agents (e.g., WO2000071534A1) [1]. Procurement of the pure dihydrochloride building block supports the construction of focused compound libraries targeting GPCRs, ion channels, or neurotransmitter transporters where the azepane ring's conformational flexibility and intermediate lipophilicity are hypothesized to confer blood-brain barrier permeability advantages over smaller or more polar ring systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.